molecular formula C11H15NO4S2 B12115909 3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione

3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione

Katalognummer: B12115909
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: PIVTVNPQVPYYKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione is a compound with a unique structure that includes a thiolane ring, a phenylsulfonyl group, and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione typically involves the reaction of a thiolane derivative with a phenylsulfonyl chloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiolane derivatives.

Wissenschaftliche Forschungsanwendungen

3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with proteins, potentially inhibiting their activity. The thiolane ring may also play a role in binding to biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-3-methyl-1λ6-thiolane-1,1-dione: Similar structure but with an amino group instead of a phenylsulfonyl group.

    3-[(Methylsulfanyl)phenyl]methylamino-1λ6-thiolane-1,1-dione: Contains a methylsulfanyl group instead of a phenylsulfonyl group.

Uniqueness

3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione is unique due to the presence of the phenylsulfonyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other thiolane derivatives and suitable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C11H15NO4S2

Molekulargewicht

289.4 g/mol

IUPAC-Name

N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide

InChI

InChI=1S/C11H15NO4S2/c1-11(7-8-17(13,14)9-11)12-18(15,16)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3

InChI-Schlüssel

PIVTVNPQVPYYKT-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCS(=O)(=O)C1)NS(=O)(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.